5-[(3,4-Dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-[(3,4-Dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-Dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The reaction can be catalyzed by various agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-Dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho and para to the substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmacophore in drug design and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-[(3,4-Dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3,5-Dimethylphenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one
- 3,4-Dimethylphenyl-1,2,4-oxadiazole
Uniqueness
5-[(3,4-Dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both dimethylphenoxy and methylphenyl groups provides a distinct steric and electronic environment, differentiating it from other oxadiazole derivatives.
Properties
Molecular Formula |
C18H18N2O2 |
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Molecular Weight |
294.3 g/mol |
IUPAC Name |
5-[(3,4-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H18N2O2/c1-12-4-7-15(8-5-12)18-19-17(22-20-18)11-21-16-9-6-13(2)14(3)10-16/h4-10H,11H2,1-3H3 |
InChI Key |
HJNLUDGNIXZJTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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